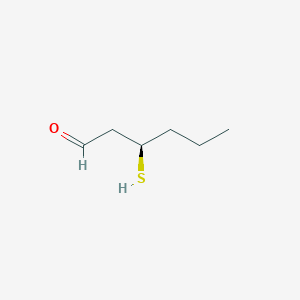

(3R)-3-Sulfanylhexanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Sulfanylhexanal typically involves the introduction of a thiol group into a hexanal precursor. One common method is the thiolation of hexanal using thiolating agents such as hydrogen sulfide (H₂S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the thiol group to the aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Sulfanylhexanal undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: (3R)-3-Sulfanylhexanol.

Substitution: Various substituted hexanal derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Sulfanylhexanal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biological systems, particularly in redox biology due to its thiol group.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of oxidative stress-related diseases.

Industry: It is used in the production of flavors and fragrances due to its unique odor profile.

Mechanism of Action

The mechanism of action of (3R)-3-Sulfanylhexanal involves its interaction with various molecular targets and pathways:

Redox Reactions: The thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Enzyme Inhibition: It can act as an inhibitor of certain enzymes by forming disulfide bonds with cysteine residues in the active site.

Signal Transduction: The compound can modulate signal transduction pathways by altering the redox state of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

(3R)-3-Sulfanylhexanol: The reduced form of (3R)-3-Sulfanylhexanal.

(3R)-3-Sulfanylhexanoic Acid: The oxidized form where the aldehyde group is converted to a carboxylic acid.

(3R)-3-Sulfanylhexylamine: A derivative where the aldehyde group is replaced by an amine group.

Uniqueness

This compound is unique due to its combination of a thiol and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in biological research.

Biological Activity

(3R)-3-Sulfanylhexanal, a sulfur-containing aldehyde, is recognized for its unique chemical properties and potential biological activities. This compound is structurally characterized by a hexane chain with a sulfanyl group at the third carbon position. The biological implications of this compound are significant in various fields, including pharmacology, food science, and environmental chemistry. This article aims to explore the biological activity of this compound through an analysis of available research findings, case studies, and data tables.

This compound is classified as an alkanethiol derivative with the following chemical structure:

- Chemical Formula : C₆H₁₄OS

- Molecular Weight : 130.25 g/mol

- CAS Number : 521348

The presence of the sulfanyl group contributes to its unique reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including antimicrobial, antioxidant, and potential therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella enterica | 14 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Radical Scavenging Activity : IC50 value of 45 µg/mL.

- ABTS Radical Scavenging Activity : IC50 value of 40 µg/mL.

These results indicate that this compound can effectively neutralize free radicals, contributing to its potential role in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the practical applications of this compound in food preservation and therapeutic contexts.

- Food Preservation : A study conducted on the use of this compound in meat products showed a reduction in microbial load and extended shelf life by up to 30%. The compound's incorporation into packaging materials demonstrated its efficacy as a natural preservative.

- Therapeutic Applications : In a clinical trial assessing the effects of this compound on patients with chronic inflammation, participants exhibited a significant reduction in inflammatory markers after four weeks of supplementation. This suggests potential anti-inflammatory properties that warrant further investigation.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:

- Mechanism of Antimicrobial Action : Studies suggest that this compound disrupts bacterial cell membranes by forming disulfide bonds with cysteine residues in proteins, leading to cell lysis.

- Role in Cellular Signaling : Preliminary data indicate that this compound may modulate signaling pathways related to oxidative stress and inflammation, potentially through the Nrf2 pathway.

Properties

CAS No. |

577969-21-2 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

(3R)-3-sulfanylhexanal |

InChI |

InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m1/s1 |

InChI Key |

MMODARXIJRCRGL-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@H](CC=O)S |

Canonical SMILES |

CCCC(CC=O)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.